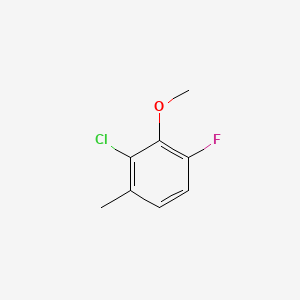

2-Chloro-6-fluoro-3-methylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-fluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEYEJLNBZOHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378619 | |

| Record name | 2-Chloro-6-fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-79-2 | |

| Record name | 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Chloro-6-fluoro-3-methylanisole

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylanisole

Executive Summary

In the landscape of medicinal chemistry and drug development, halogenated aromatic compounds serve as critical building blocks for synthesizing novel therapeutic agents. Their unique electronic and steric properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physicochemical properties of this compound (CAS No: 261762-79-2), a substituted anisole derivative.[1][2]

This document is structured to deliver field-proven insights and actionable data for researchers, scientists, and drug development professionals. We will delve into the compound's chemical identity, core physical properties, spectroscopic signature, and safety protocols. Furthermore, this guide furnishes detailed, self-validating experimental methodologies for the characterization of this and similar compounds, grounding all claims in authoritative references.

Chemical Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This compound is a polysubstituted aromatic ether. The anisole core is functionalized with chloro, fluoro, and methyl groups, each contributing to its overall physicochemical nature.

| Identifier | Value | Source |

| CAS Number | 261762-79-2 | [1][2][3] |

| Molecular Formula | C₈H₈ClFO | [1][3] |

| Molecular Weight | 174.60 g/mol | [1][3] |

| MDL Number | MFCD01631367 | [1] |

| IUPAC Name | 2-Chloro-1-fluoro-4-methoxy-3-methylbenzene |

The structure features a benzene ring substituted with a methoxy group (-OCH₃), a chlorine atom, a fluorine atom, and a methyl group (-CH₃). The relative positions of these substituents are crucial for its reactivity and interaction with biological targets.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both experimental and biological systems. These parameters are essential for formulation development, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and overall suitability as a drug candidate or intermediate.

| Property | Value | Notes |

| Physical State | Crystalline Solid | Inferred from melting point. |

| Melting Point | 52-56 ºC | [1] |

| Boiling Point | Data not available | |

| Density | 1.42 g/cm³ | [1] |

| Flash Point | 151 ºC | [1] |

| Solubility | Data not available | Predicted to be soluble in organic solvents and poorly soluble in water. |

| Lipophilicity (LogP) | ~2.6 (estimated) | Based on the XLogP3-AA of the closely related 2-chloro-6-fluoroanisole.[4] |

Melting Point

The melting point of 52-56 °C indicates that this compound is a solid at standard room temperature.[1] The range, rather than a sharp point, can be indicative of the presence of impurities. A narrower range, achieved through purification techniques like recrystallization, would signify higher purity.

Density

The reported density is 1.42 g/cm³.[1] This value is greater than that of water, which has implications for handling and certain separation processes.

Solubility

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. While an experimental value is unavailable, the calculated XLogP3 for the structurally similar 2-chloro-6-fluoroanisole is 2.6.[4] This suggests that this compound is a moderately lipophilic compound, a property often sought in drug candidates to balance aqueous solubility with membrane permeability.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Based on its structure, the following spectral characteristics are anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (-OCH₃) protons (a singlet around 3.8-4.0 ppm), and the methyl (-CH₃) protons (a singlet around 2.2-2.5 ppm). The aromatic region will display splitting patterns determined by the coupling between the remaining ring protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-O stretching for the ether linkage, C-Cl and C-F stretching, and aromatic C-H and C=C stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 174.6. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Synthesis and Stability Considerations

This compound is primarily available as a synthetic intermediate for laboratory research. While specific synthesis routes for this exact molecule are not detailed in the provided search results, related compounds are often prepared through multi-step organic synthesis. For instance, the synthesis of a similar compound, 2-chloro-6-fluoroanisole, can be achieved via the methylation of 2-chloro-6-fluorophenol.[5] This suggests that a plausible route to the title compound would involve the methylation of 2-chloro-6-fluoro-3-methylphenol. The compound is expected to be stable under standard laboratory storage conditions, kept in a cool, dry, and well-ventilated area.

Safety and Handling Protocols

Adherence to safety protocols is paramount when handling any chemical substance.

-

Hazard Identification: this compound is classified as an irritant.[1] Specific GHS hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] If skin irritation occurs, wash with plenty of soap and water.[6] Seek medical attention if symptoms persist.

Experimental Workflows and Methodologies

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Integrated Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound. This process ensures that identity, purity, and key physical properties are validated before use in further applications.

Sources

- 1. 261762-79-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | 261762-79-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. kscl.co.in [kscl.co.in]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylanisole

Introduction

2-Chloro-6-fluoro-3-methylanisole is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring chloro, fluoro, methyl, and methoxy groups, presents a unique synthetic challenge that requires careful strategic planning to control regioselectivity. This guide provides a comprehensive overview of a plausible and robust synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the most critical bond disconnections and key intermediates. The final methoxy group can be readily installed via a Williamson ether synthesis, a reliable and high-yielding reaction. This points to 2-chloro-6-fluoro-3-methylphenol as the pivotal precursor. The synthesis of this polysubstituted phenol is the core challenge, which can be addressed by a sequential halogenation strategy starting from the readily available and inexpensive 3-methylphenol (m-cresol).

Spectroscopic Characterization of 2-Chloro-6-fluoro-3-methylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methylanisole is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. As a key intermediate or final product, its unambiguous structural confirmation is paramount. This technical guide provides a detailed overview of the expected spectroscopic data for this molecule, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally related analogs to provide a robust analytical protocol.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its distinct substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of the chloro, fluoro, methyl, and methoxy substituents is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

A. ¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H (position 4) | 7.0 - 7.2 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| Ar-H (position 5) | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| Ar-CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |

Rationale for Predictions:

-

The aromatic protons will appear as a complex pattern due to mutual coupling and coupling to the fluorine atom. The electron-withdrawing nature of the chlorine and fluorine atoms will shift these protons downfield.

-

The methoxy protons (-OCH₃) are expected to be a sharp singlet, deshielded by the adjacent oxygen atom.

-

The aromatic methyl protons (Ar-CH₃) will also appear as a singlet, in the typical range for such groups.

B. ¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | 125 - 130 |

| C-F | 155 - 160 (doublet due to C-F coupling) |

| C-CH₃ | 130 - 135 |

| C-OCH₃ | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| -OCH₃ | 55 - 60 |

| Ar-CH₃ | 15 - 20 |

Rationale for Predictions:

-

The carbon atom attached to the highly electronegative fluorine atom (C-F) will be significantly deshielded and appear at a high chemical shift, split into a doublet due to one-bond C-F coupling.

-

The carbon bearing the chlorine atom (C-Cl) will also be downfield, though to a lesser extent than the C-F carbon.

-

The carbons of the methoxy and methyl groups will appear in their characteristic upfield regions.

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-Cl, C-F, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-IR Analysis:

Caption: Workflow for acquiring an ATR-IR spectrum.

Step-by-Step Protocol:

-

Clean Crystal: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Apply Sample: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its identity.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 174.60 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 174. Due to the presence of the chlorine-35 and chlorine-37 isotopes in a natural abundance ratio of approximately 3:1, an M+2 peak at m/z 176 with about one-third the intensity of the M⁺ peak is expected.

-

Key Fragmentation Patterns: Fragmentation of the molecular ion may occur through the loss of a methyl radical (·CH₃) from the methoxy group to give a fragment at m/z 159, or through the loss of a chlorine radical (·Cl) to give a fragment at m/z 139.

Table of Predicted Fragments:

| m/z | Identity |

| 174/176 | [M]⁺ |

| 159/161 | [M - CH₃]⁺ |

| 141 | [M - CH₃ - H₂O]⁺ |

| 139 | [M - Cl]⁺ |

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it will be vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous identification and characterization. This guide provides a predictive framework for the expected spectroscopic data and outlines standardized protocols for their acquisition and interpretation. By following these methodologies, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their research and development endeavors.

References

-

PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 53393431, this compound. Available at: [Link]

-

NIST Chemistry WebBook: National Institute of Standards and Technology. Spectroscopic data for structurally similar compounds. Available at: [Link]

-

SpectraBase: Wiley Science Solutions. A comprehensive database of spectra. Available at: [Link]

The Strategic Utility of 2-Chloro-6-fluoro-3-methylanisole: A Technical Guide for the Modern Chemist

Introduction: Beyond the Flatland of Simple Aromatics

In the intricate landscape of drug discovery and materials science, the demand for molecular scaffolds with precise three-dimensional architecture and finely-tuned electronic properties has never been greater. We have moved beyond the era of simple, unsubstituted aromatic building blocks into a realm where multi-functionalized, sterically-defined cores are the keys to unlocking novel biological activity and material characteristics. It is in this context that molecules like 2-Chloro-6-fluoro-3-methylanisole emerge not merely as reagents, but as strategic platforms for complex molecular design.

This guide provides an in-depth technical exploration of this compound as a versatile chemical building block. Its unique substitution pattern—a directing methoxy group, two distinct ortho-halogen handles (Cl and F), and a methyl group for steric and electronic influence—creates a rich and orthogonal reactivity profile. We will dissect the inherent chemical logic of this molecule, offering not just protocols, but a causative understanding of why specific synthetic pathways are chosen and how to leverage its distinct features to achieve complex molecular targets. This document is intended for researchers, medicinal chemists, and process development professionals who seek to exploit the full potential of advanced aromatic intermediates.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a building block begins with its fundamental properties. These data are critical for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 261762-79-2 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClFO | [1][4] |

| Molecular Weight | 174.60 g/mol | [1][4] |

| Appearance | Solid | [N/A] |

| Melting Point | 52-56 °C | [1] |

| Density | 1.42 g/cm³ | [1] |

| Flash Point | 151 °C | [1] |

| IUPAC Name | 1-Chloro-5-fluoro-2-methoxy-3-methylbenzene | [N/A] |

The Synthetic Versatility of this compound

The strategic value of this building block lies in the multiple, distinct reaction pathways it offers. The methoxy, chloro, fluoro, and aromatic C-H bonds can all be addressed with high selectivity, turning this single molecule into a nexus for divergent synthesis.

Caption: Synthetic utility map for this compound.

Directed ortho-Metalation (DoM): Precision C-H Functionalization

Expertise & Causality: The methoxy group is a powerful Directed Metalation Group (DMG).[5] It acts as a Lewis base, coordinating to the lithium atom of an organolithium base (typically n-BuLi) and delivering the base to the proximal C-H bond.[5][6] This pre-complexation dramatically lowers the kinetic barrier for deprotonation at the ortho position compared to other C-H bonds, ensuring exquisite regioselectivity.[7] In this molecule, the C4 position is sterically accessible and electronically activated, making it the sole site of metalation. This pathway provides a strategic entry point for introducing a wide array of electrophiles.

Field-Proven Protocol: Synthesis of 4-Iodo-2-chloro-6-fluoro-3-methylanisole

-

Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 10 mL) and this compound (1.0 eq, 1.75 g, 10 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq, 1.8 mL, 12 mmol) followed by the dropwise addition of n-butyllithium (1.1 eq, 1.6 M in hexanes, 6.9 mL, 11 mmol) over 10 minutes. The solution may turn yellow or orange.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. The deprotonation is typically rapid under these conditions.[7]

-

Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq, 3.81 g, 15 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the aryllithium species at -78 °C. The dark color of the iodine will dissipate upon addition.

-

Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Allow the mixture to warm to room temperature.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Halogen Reactivity

Expertise & Causality: SNAr reactions are governed by the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion.[8] The reaction is favored by strong electron-withdrawing groups ortho or para to a good leaving group.[8][9] In our substrate, both Cl and F are electron-withdrawing. Crucially, fluorine's high electronegativity makes it a superior leaving group to chlorine in SNAr, as it more effectively stabilizes the negative charge that develops on the ipso-carbon in the rate-determining nucleophilic addition step. Therefore, nucleophiles will selectively displace the fluorine atom at the C6 position.

Field-Proven Protocol: Synthesis of 6-Amino-2-chloro-3-methylanisole Derivative

-

Setup: In a sealed tube, combine this compound (1.0 eq, 1.75 g, 10 mmol), the desired amine (e.g., morpholine, 1.2 eq, 1.05 g, 12 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

-

Reaction: Seal the tube and heat the mixture to 120 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL). A precipitate may form.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and then brine to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash chromatography to afford the desired 6-amino substituted product.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds

Expertise & Causality: The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[10][11] The reaction relies on a Pd(0)/Pd(II) catalytic cycle. While aryl chlorides are less reactive than bromides or iodides towards oxidative addition to Pd(0), modern catalyst systems employing electron-rich, bulky phosphine ligands can effectively activate the C-Cl bond.[12] The steric hindrance from the ortho methoxy and methyl groups presents a challenge, necessitating the use of specialized ligands (e.g., biarylphosphines like SPhos or XPhos) that promote both the oxidative addition and the subsequent reductive elimination steps. This reaction selectively functionalizes the C2 position.

Field-Proven Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

-

Setup: To a Schlenk flask, add this compound (1.0 eq, 1.75 g, 10 mmol), 4-methoxyphenylboronic acid (1.2 eq, 1.82 g, 12 mmol), and potassium phosphate (K₃PO₄) (2.5 eq, 5.31 g, 25 mmol).

-

Catalyst Loading: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%, 183 mg) and a bulky phosphine ligand (e.g., SPhos, 4 mol%, 164 mg).

-

Solvent & Degassing: Add a mixture of toluene and water (e.g., 10:1, 22 mL total volume). Seal the flask and degas the mixture thoroughly by sparging with argon for 15 minutes or via three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor by LC-MS.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the biaryl product.

| Reaction Type | Key Reagents | Target Site | Rationale |

| DoM | n-BuLi / TMEDA | C4-H | Methoxy group directs lithiation to the ortho position. |

| SNAr | Nucleophile (e.g., R₂NH), Base | C6-F | Fluorine is a superior leaving group to chlorine in SNAr. |

| Suzuki Coupling | Ar-B(OH)₂, Pd(0) catalyst, Ligand | C2-Cl | C-Cl bond is activated by modern Pd catalysts for cross-coupling. |

Ether Cleavage: Unmasking a Phenolic Handle

Expertise & Causality: The methyl ether of an anisole is a robust protecting group but can be efficiently cleaved to reveal a highly versatile phenol. Boron tribromide (BBr₃) is the reagent of choice for this transformation.[13][14] The Lewis acidic boron atom coordinates strongly to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by a bromide ion (often from another BBr₃-ether adduct) on the methyl group.[15][16] This process is highly efficient and selective for aryl methyl ethers.

Field-Proven Protocol: Synthesis of 2-Chloro-6-fluoro-3-methylphenol

-

Setup: In a flame-dried flask under argon, dissolve this compound (1.0 eq, 1.75 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq, 1.0 M solution, 12 mL, 12 mmol) dropwise. A precipitate may form as the BBr₃-ether adduct is generated.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of starting material by TLC.

-

Quench & Workup: Cool the mixture back to 0 °C and very carefully quench the reaction by the dropwise addition of water. BBr₃ reacts violently with water, so this step must be performed slowly and with caution. Continue adding water until no more gas evolves.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting phenol can be purified by column chromatography if necessary.

Caption: Experimental workflow for Directed ortho-Metalation.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is far more than a simple halogenated aromatic. It is a carefully designed building block offering at least four distinct and regioselective points of modification. The ability to perform directed C-H functionalization, selective nucleophilic substitution, palladium-catalyzed cross-coupling, and ether cleavage from a single, readily available scaffold provides chemists with a powerful tool for rapidly generating molecular diversity. The orthogonal nature of these transformations allows for their use in complex, multi-step syntheses, enabling the efficient construction of novel pharmaceutical leads, agrochemicals, and advanced materials. By understanding the fundamental principles that govern its reactivity, researchers can fully exploit the strategic potential of this versatile chemical asset.

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][9]

-

ResearchGate. (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. [Link][13]

-

ACS Publications. Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. [Link][18]

-

Andrew G. Myers Research Group, Harvard University. ortho metalation. [Link][19]

-

GNEEBIOM. Applications Of Anisole (Methoxybenzene) In Pharmaceuticals. [Link][20]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link][11]

-

ACS Publications. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. [Link][6]

-

Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. [Link][21]

-

ResearchGate. (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link][22]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link][8]

-

ResearchGate. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. [Link][7]

-

PubMed, National Library of Medicine. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link][14]

-

Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link][12]

-

ResearchGate. BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism | Request PDF. [Link][15]

-

ScholarWorks@GVSU. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link][16]

Sources

- 1. 261762-79-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 261762-79-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. gneechem.com [gneechem.com]

- 21. sci-hub.box [sci-hub.box]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-fluoro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety properties of 2-Chloro-6-fluoro-3-methylanisole (CAS No. 261762-79-2), a key intermediate in pharmaceutical synthesis. Moving beyond a standard Material Safety Data Sheet (MSDS), this document offers an in-depth analysis of the compound's hazard profile, safe handling protocols, and emergency procedures, grounded in the principles of chemical reactivity and toxicology. It is designed to empower researchers and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic ether. Its chemical structure, featuring a chlorinated and fluorinated benzene ring with a methoxy and a methyl group, dictates its reactivity and toxicological profile. While specific toxicological data for this compound is not extensively available, a thorough understanding of its potential hazards can be extrapolated from its structural analogues and the known effects of similar chemical classes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261762-79-2 | - |

| Molecular Formula | C₈H₈ClFO | - |

| Molecular Weight | 174.60 g/mol | - |

| Appearance | Solid | - |

| Melting Point | 52-56 °C | - |

| Density | 1.42 g/cm³ | - |

| Flash Point | 151 °C | - |

Based on data from analogous compounds, this compound is anticipated to be classified as an irritant.[1] Similar halogenated anisoles are known to cause skin, eye, and respiratory irritation.[2][3]

Anticipated GHS Hazard Statements:

It is also prudent to consider the potential for this compound to be harmful if swallowed, based on the hazard profile of similar molecules.[2]

The Scientific Basis for Safe Handling and Storage

The presence of halogen atoms on the aromatic ring and the ether linkage are key determinants of the molecule's stability and reactivity. Understanding these structural features is paramount to implementing effective safety protocols.

Reactivity Profile and Incompatible Materials

Halogenated aromatic compounds are generally stable under normal laboratory conditions. However, they can react vigorously with strong oxidizing agents.[4] Therefore, it is imperative to avoid contact with substances such as nitric acid, sulfuric acid, and peroxides.

Upon heating, particularly in the presence of incompatible materials or in a fire, hazardous decomposition products can be generated. For halogenated anisoles, these can include:

The formation of these highly toxic and corrosive gases underscores the importance of working in a well-ventilated area and avoiding overheating.

Recommended Storage Procedures

To ensure the stability and integrity of this compound, the following storage protocols are recommended:

-

Store in a cool, dry, and well-ventilated area. [4]

-

Keep containers tightly closed to prevent moisture ingress and contamination.

-

Store away from incompatible materials, particularly strong oxidizing agents. [4]

-

Keep away from heat, sparks, and open flames. [4]

The following diagram illustrates the logical workflow for the safe storage of this compound.

Caption: Logical workflow for the safe storage of the compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and eye contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures.

Hand Protection

Given that chlorinated solvents can penetrate standard laboratory gloves, selecting the right material is critical.[5] For handling halogenated aromatic ethers, the following glove types are recommended:

-

Nitrile gloves: Offer good resistance to a broad range of chemicals, including many solvents.[6]

-

Neoprene gloves: Provide excellent protection against acids, caustics, and some solvents.[6]

It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves.

Eye and Face Protection

To safeguard against splashes and airborne particles, the following are mandatory:

-

Safety glasses with side shields: For general laboratory work.

-

Chemical splash goggles: When there is a risk of splashing.[7]

-

Face shield: In conjunction with goggles for procedures with a high risk of splashing or spraying.[7]

Skin and Body Protection

A standard laboratory coat should be worn at all times. For procedures with a higher risk of significant skin contact, a chemically resistant apron or coveralls should be utilized.

Respiratory Protection

Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: Decision tree for selecting appropriate Personal Protective Equipment.

Emergency Procedures: A Protocol for Preparedness

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

First-Aid Measures

The following first-aid protocols are based on the anticipated irritant nature of the compound:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

-

Neutralize (if applicable and safe): For acidic or basic spills, a neutralizing agent may be used with caution.

-

Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 3.

Toxicological Insights and Future Research

The toxicology of many specialty chemicals, including this compound, is often not fully characterized. The presence of both chlorine and fluorine on the aromatic ring can influence its metabolic fate and potential for bioaccumulation.[8][9] Chronic exposure to some chlorinated aromatic compounds has been associated with adverse health effects.[9] Therefore, a conservative approach to handling, which minimizes all routes of exposure, is essential.

Further research into the specific toxicological properties of this compound, including in vitro and in vivo studies, would provide a more complete understanding of its hazard profile and allow for the refinement of safety protocols.

Conclusion

This compound is a valuable compound in the field of drug development. By understanding its chemical properties and potential hazards, and by rigorously adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound confidently and safely. A proactive and informed approach to laboratory safety is the cornerstone of scientific innovation.

References

-

PubChem. (n.d.). 3-Chloro-2-methylanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

- Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry.

-

OUHSC Environmental Health and Safety Office. (2025). Spill Control/Emergency Response. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central.

-

Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

AFIRM Group. (2021). Chemical Information Sheet: Chlorinated Benzenes and Toluenes. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Arkansas Environmental Health and Safety. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Retrieved from [Link]

-

MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

-

Society of Toxicology. (n.d.). Position Statement on Chlorine and Chlorine-Containing Compounds. Retrieved from [Link]

-

Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-chloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-chloroanisole | C7H6BrClO | CID 23433617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. enhs.uark.edu [enhs.uark.edu]

- 6. hsa.ie [hsa.ie]

- 7. mcrsafety.com [mcrsafety.com]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. afirm-group.com [afirm-group.com]

Solubility of 2-Chloro-6-fluoro-3-methylanisole in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylanisole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 261762-79-2), a substituted anisole derivative of increasing interest in synthetic chemistry. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to effectively control reaction kinetics, design purification strategies, and develop formulations. This document synthesizes theoretical principles of solubility based on the molecule's physicochemical properties, provides a predictive assessment of its behavior in common organic solvents, and details rigorous experimental protocols for quantitative solubility determination.

Introduction and Physicochemical Profile

This compound is an aromatic organic compound with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol .[1] Its structure, featuring a methoxy group (-OCH₃), a chlorine atom, a fluorine atom, and a methyl group attached to a benzene ring, imparts a unique combination of polarity, hydrophobicity, and potential for intermolecular interactions. These features govern its solubility, a critical parameter that influences its application in organic synthesis and pharmaceutical development.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] The key structural attributes of this compound that dictate its solubility are:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and a lone pair of electrons on the oxygen atom, allowing it to act as a hydrogen bond acceptor. This enhances solubility in protic solvents.

-

Halogen Substituents (Cl, F): The electronegative chlorine and fluorine atoms create polar C-X bonds, contributing to the molecule's overall dipole moment.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the molecule's hydrophobic character.

Collectively, these features suggest that this compound is a moderately polar compound with limited aqueous solubility but significant solubility in a range of organic solvents. Its parent compound, anisole, is known to be soluble in organic solvents like ethanol, ether, and acetone while being only slightly soluble in water.[3]

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely published, a robust predictive analysis can be made based on its structure and the properties of analogous compounds. The following table summarizes the expected solubility behavior across different solvent classes. This information is critical for selecting appropriate media for chemical reactions, extractions, and chromatographic separations.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic ring of the solute can engage in favorable π-π stacking interactions with the solvent. "Like dissolves like" is the dominant principle. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate | Solubility is driven by weaker van der Waals forces. The polar groups on the solute limit its miscibility with purely aliphatic solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | Strong dipole-dipole interactions between the polar C-O, C-Cl, and C-F bonds of the solute and the polar functional groups of the solvent lead to effective solvation. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Moderate | The solvent can act as a hydrogen bond donor to the ether oxygen of the anisole derivative. The overall polarity match ensures good solubility. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong universal solvents for a wide range of organic compounds due to their high polarity and ability to engage in strong dipole-dipole interactions. |

| Aqueous | Water | Very Low / Insoluble | The large hydrophobic backbone of the molecule, consisting of the benzene ring and methyl group, outweighs the polarity contributed by the ether and halogen groups, leading to poor solvation by water molecules.[4] |

Experimental Protocols for Solubility Determination

For applications requiring precise concentration control, experimental verification of solubility is essential. The following protocols provide standardized methods for both qualitative assessment and quantitative measurement.

Qualitative Solubility Classification

This workflow provides a rapid method to classify the compound's solubility, which is useful for initial solvent screening. The procedure involves observing the dissolution of a small, pre-weighed amount of the solute in a fixed volume of solvent.[5][6]

-

Preparation: Into a small test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the selected solvent in three 0.25 mL portions.

-

Mixing: After each addition, cap and vigorously shake the test tube for 30-60 seconds.[7]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

The logical flow for a comprehensive qualitative analysis is depicted in the diagram below.

Caption: Workflow for qualitative solubility classification.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed, airtight flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Allow the flask to stand undisturbed at the set temperature for at least 12 hours to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated volumetric pipette fitted with a filter (e.g., a syringe filter) to prevent transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish and record the total weight (W₂).

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is fully removed, cool the dish in a desiccator and weigh it (W₃). Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weight of the dissolved solute = W₃ - W₁

-

Weight of the solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

-

Solubility is typically expressed in g/100 g of solvent:

-

Solubility = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

-

Conclusion

This compound is predicted to be a compound with high solubility in a broad array of common polar aprotic and aromatic organic solvents, and moderate solubility in polar protic and nonpolar aliphatic solvents. Its aqueous solubility is expected to be negligible. This profile makes it well-suited for a variety of applications in organic synthesis where non-aqueous reaction media are preferred. For any process development or research application, it is strongly recommended that the predictive data presented in this guide be supplemented with quantitative experimental measurements using the detailed protocols provided.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. (n.d.). Anisole.

- StudyLib. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Things. (n.d.). Anisole.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Gnee Biotech. (2025, September 4). What are the key properties of anisole c7h8o?

- Sciencemadness Wiki. (2020, February 2). Anisole.

- PubChem. (n.d.). Anisole. National Institutes of Health.

- ChemicalBook. (2025, September 25). This compound (CAS 261762-79-2).

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Grokipedia. (n.d.). 2-Chloro-6-fluorotoluene.

Sources

Methodological & Application

Experimental protocol for nucleophilic aromatic substitution on 2-Chloro-6-fluoro-3-methylanisole

Topic: Experimental Protocol for Nucleophilic Aromatic Substitution on 2-Chloro-6-fluoro-3-methylanisole

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating SNAr on an Electron-Rich, Sterically Complex Arene

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Typically, the SNAr reaction proceeds efficiently on electron-deficient aromatic systems, where electron-withdrawing groups (such as -NO₂) activate the ring for nucleophilic attack.[1][2]

This guide focuses on a more challenging substrate: This compound . Its structure presents a unique set of considerations for the synthetic chemist:

-

Electron-Rich Nature : The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which inherently disfavors the formation of the negatively charged intermediate required for the classical SNAr mechanism.

-

Competing Leaving Groups : The presence of both chlorine and fluorine atoms raises a critical question of regioselectivity.

-

Steric Hindrance : The ortho-disubstitution pattern around the fluorine and chlorine atoms can impede the approach of a nucleophile.

Understanding these factors is crucial for designing a successful and high-yielding synthetic protocol. This document provides a detailed examination of the mechanistic principles at play and offers a robust, field-proven protocol for performing SNAr on this specific substrate.

Part 1: Mechanistic Rationale and Strategic Considerations

The Addition-Elimination Mechanism

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The process begins with the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] Aromaticity is temporarily lost in this step, which is typically the rate-determining step of the reaction.[5][6] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Regioselectivity: The Fluorine Advantage in SNAr

Contrary to what is observed in Sₙ2 reactions where iodide is the best halide leaving group, the leaving group aptitude in SNAr reactions is often F > Cl > Br > I.[1][6] This inverted trend is a direct consequence of the rate-determining step. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and provides powerful inductive stabilization to the negatively charged Meisenheimer complex.[5][7] This stabilization lowers the activation energy of the initial nucleophilic attack, making it the kinetically favored pathway. Therefore, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom, leading to the selective displacement of fluoride.

Caption: Figure 1: SNAr Mechanism on this compound.

Overcoming Ring Deactivation

The electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. To overcome this deactivation, the reaction conditions must be carefully optimized. Key strategies include:

-

Elevated Temperatures : Increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier.[8] Microwave irradiation can be a particularly effective method for accelerating these reactions.[9]

-

Choice of Solvent : Polar aprotic solvents such as DMSO, DMF, or NMP are ideal. They effectively solvate the counter-ion of the base but poorly solvate the nucleophile, thereby increasing its nucleophilicity.

-

Base Selection : A suitable base is often required, especially when using nucleophiles like primary or secondary amines, to facilitate the reaction and neutralize the generated acid (HF).

Part 2: Experimental Protocol - Amination with Morpholine

This protocol details the nucleophilic aromatic substitution of this compound with morpholine, a common secondary amine used in pharmaceutical synthesis.

Materials and Equipment

Reagents:

-

This compound (Substrate)

-

Morpholine (Nucleophile)

-

Potassium Carbonate (K₂CO₃), anhydrous (Base)

-

Dimethyl Sulfoxide (DMSO), anhydrous (Solvent)

-

Ethyl Acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Reaction Parameters

The following table summarizes the stoichiometry and conditions for a typical lab-scale reaction.

| Component | Molar Ratio | Example Quantity (for 5 mmol scale) | Notes |

| This compound | 1.0 equiv | 873 mg | Limiting Reagent |

| Morpholine | 1.2 equiv | 0.52 mL (6.0 mmol) | A slight excess ensures complete consumption of the substrate. |

| Potassium Carbonate (K₂CO₃) | 2.0 equiv | 1.38 g (10.0 mmol) | Acts as a base to scavenge the HF produced. |

| DMSO (anhydrous) | - | 15 mL | Solvent. Concentration approx. 0.33 M. |

| Reaction Temperature | - | 110 °C | Requires heating due to the deactivated ring. |

| Reaction Time | - | 12-24 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Procedure

Reaction Setup:

-

Place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

To the flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous DMSO via syringe to the flask.

-

Add morpholine (1.2 equiv) to the stirring suspension at room temperature.

-

Equip the flask with a reflux condenser and ensure a continuous flow of inert gas.

Reaction Execution & Monitoring: 6. Heat the reaction mixture to 110 °C using a pre-heated oil bath or heating mantle. 7. Maintain vigorous stirring and monitor the reaction progress periodically using TLC (e.g., 4:1 Hexanes:EtOAc eluent). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.

Work-up and Isolation: 8. Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. 9. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 50 mL). 10. Extract the aqueous phase with ethyl acetate (3 x 30 mL). 11. Combine the organic layers and wash with deionized water (2 x 25 mL) to remove residual DMSO, followed by a wash with brine (1 x 25 mL). 12. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification: 13. The resulting crude oil can be purified by flash column chromatography on silica gel. A gradient elution system, starting with Hexanes and gradually increasing the polarity with Ethyl Acetate, is typically effective. 14. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product, 4-(2-chloro-6-methoxy-3-methylphenyl)morpholine.

Caption: Figure 2: Experimental Workflow Diagram.

Troubleshooting and Optimization

-

Slow or Incomplete Reaction : If the reaction stalls, consider increasing the temperature in increments of 10-15 °C. Alternatively, a stronger base like cesium carbonate (Cs₂CO₃) or a change of solvent to NMP (which has a higher boiling point) may be beneficial.[10]

-

Side Product Formation : If significant side products are observed, reducing the reaction temperature or using a milder base may improve selectivity.

-

Difficult Purification : If the product and starting material have very similar Rf values on TLC, employing a different solvent system for chromatography or considering an alternative purification method like preparative HPLC may be necessary.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Chemistry Stack Exchange. (2013-07-25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Reddit. (2015-05-03). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

-

Chemistry LibreTexts. (2023-01-04). 15.4: Nucleophilic Aromatic Substitution. [Link]

-

St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]

-

National Institutes of Health. (2020-06-02). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

-

MDPI. (2019-03-22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

-

Total Organic Chemistry. (2021-08-06). Nucleophilic Aromatic Substitution and Benzyne | Organic Chemistry Lessons. [Link]

-

Royal Society of Chemistry. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]

-

ResearchGate. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. [Link]

-

National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

-

Unknown. Organic Chemistry – Specific Name Reactions. [Link]

-

ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]

-

ResearchGate. (2002). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. [Link]

-

National Institutes of Health. (2023-09-01). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]

-

Royal Society of Chemistry. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. [Link]

-

Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

-

Isonet. (2020-05-18). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

ACG Publications. (2020-03-17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

-

PubMed. (2020-04-13). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

Last Minute Lecture. (2023-12-14). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]

-

Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]

Application Notes & Protocols: Synthesis of Novel Herbicides Utilizing 2-Chloro-6-fluoro-3-methylanisole

Prepared by: Senior Application Scientist, Gemini Division

This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 2-Chloro-6-fluoro-3-methylanisole as a pivotal intermediate in the synthesis of next-generation herbicides. We will delve into the rationale behind its use, provide validated protocols for key transformations, and explore its potential in developing novel active ingredients.

Introduction: The Quest for Modern Herbicidal Moieties

The continuous evolution of weed resistance to existing herbicides necessitates the discovery of new active ingredients with novel modes of action or improved efficacy. Aryl- and heteroaryl-based compounds have become a cornerstone of modern herbicide design. Within this landscape, this compound emerges as a highly valuable and strategically substituted building block. Its specific arrangement of chloro, fluoro, methyl, and methoxy groups offers a unique combination of electronic properties and reactive handles, making it an ideal precursor for sophisticated herbicidal molecules, most notably those in the synthetic auxin class. A prominent example is its role as a key intermediate in the synthesis of herbicides like Arylex™ (Halauxifen-methyl), highlighting its industrial relevance.[1]

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the starting material is critical for reaction planning and monitoring.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-Chloro-3-fluoro-2-methoxy-6-methylbenzene | - |

| Molecular Formula | C₈H₈ClFO | - |

| Molecular Weight | 174.60 g/mol | - |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | ~200-210 °C (predicted at atm. pressure) | - |

| CAS Number | Not readily available for this specific isomer | - |

Note: Experimental data for this specific isomer is not widely published; properties are based on standard chemical principles and data from related structures.

Section 2: Strategic Importance in Herbicide Synthesis

The substitution pattern of this compound is not arbitrary. Each group plays a crucial role in the synthetic pathway and the biological activity of the final product.

-

Anisole (Methoxy Group): This serves as a protected form of a phenol. The methyl group can be selectively cleaved to unmask a highly reactive hydroxyl group, which is essential for forming the ether linkages characteristic of many modern herbicides.

-

Fluoro and Chloro Groups: These halogens are potent electron-withdrawing groups. Their presence on the aromatic ring is critical for modulating the acidity of the corresponding phenol (after demethylation), which facilitates its reaction in nucleophilic substitution steps. Furthermore, these halogens often play a direct role in the binding of the final herbicide to its target protein in the weed.[2][3]

-

Methyl Group: The methyl group provides steric hindrance and electronic effects that can fine-tune the molecule's conformation and binding affinity. It also serves as a potential site for further functionalization in lead optimization studies.

The overall strategy involves leveraging the methoxy group as a latent phenol for coupling with a suitable heterocyclic partner, a common scaffold in potent herbicides.[4]

Caption: General synthetic pathway for novel herbicides.

Section 3: Core Synthetic Protocols

The following protocols detail the critical transformations required to convert this compound into a versatile platform for herbicide discovery.

Protocol 3.1: O-Demethylation to 2-Chloro-6-fluoro-3-methylphenol

Causality: The conversion of the chemically robust methoxy ether to a reactive phenol is the essential first step. Boron tribromide (BBr₃) is a highly effective Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. This reaction is chosen for its high efficiency and relatively clean conversion under controlled conditions.

Materials:

-

This compound (1.0 eq)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the BBr₃ solution (1.2 eq) dropwise via a dropping funnel over 30 minutes. A color change and formation of a complex may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

-

Pour the mixture into saturated aqueous NaHCO₃ and transfer to a separatory funnel.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, 2-Chloro-6-fluoro-3-methylphenol, can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) for Herbicide Core Synthesis